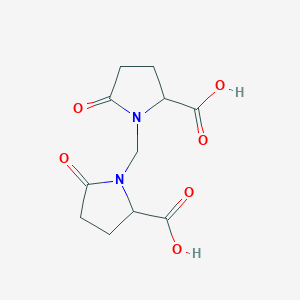
1,1'-Methylenebis(5-oxo-DL-proline)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-Methylenebis(5-oxo-DL-proline), commonly known as MOP or MOPP, is a cyclic dipeptide that has gained significant attention in the field of medicinal chemistry due to its diverse biological activities. MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction.
作用机制
The exact mechanism of action of MOP is not fully understood. However, several studies have suggested that MOP exerts its biological activities by modulating various signaling pathways. MOP has been reported to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. MOP has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, MOP has been reported to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
MOP has been shown to exhibit various biochemical and physiological effects. MOP has been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. MOP has also been shown to inhibit the expression of COX-2, an enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Additionally, MOP has been reported to modulate the immune system by enhancing the activity of natural killer cells and T cells.
实验室实验的优点和局限性
MOP has several advantages and limitations for lab experiments. One of the main advantages of MOP is its diverse biological activities, which make it a promising candidate for the development of novel therapeutics. Additionally, MOP is relatively easy to synthesize, and several methods have been developed for its synthesis. However, one of the main limitations of MOP is its poor solubility in aqueous solutions, which can make it difficult to study its biological activities in vitro.
未来方向
Several future directions for the study of MOP can be identified. One of the main future directions is the development of novel MOP derivatives with improved solubility and bioavailability. Additionally, the study of the mechanism of action of MOP can provide insights into its diverse biological activities. Furthermore, the study of the synergistic effects of MOP with other compounds can lead to the development of novel combination therapies for the treatment of various diseases. Finally, the development of novel drug delivery systems for MOP can improve its therapeutic efficacy and reduce its side effects.
合成方法
MOP is synthesized by the condensation of two molecules of glutamic acid, followed by cyclization and reduction. The synthesis of MOP involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the product. The synthesis of MOP is a complex process, and several methods have been developed for its synthesis.
科学研究应用
MOP has been extensively studied for its diverse biological activities. It has been reported to exhibit antitumor, antiviral, antibacterial, antifungal, and immunomodulatory activities. MOP has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MOP has also been reported to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. Additionally, MOP has been shown to exhibit antibacterial and antifungal activities against various microorganisms.
属性
CAS 编号 |
16473-66-8 |
|---|---|
分子式 |
C11H14N2O6 |
分子量 |
270.24 g/mol |
IUPAC 名称 |
1-[(2-carboxy-5-oxopyrrolidin-1-yl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H14N2O6/c14-8-3-1-6(10(16)17)12(8)5-13-7(11(18)19)2-4-9(13)15/h6-7H,1-5H2,(H,16,17)(H,18,19) |
InChI 键 |
XAYYGTJLXVXLMB-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
规范 SMILES |
C1CC(=O)N(C1C(=O)O)CN2C(CCC2=O)C(=O)O |
其他 CAS 编号 |
55780-25-1 16473-66-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



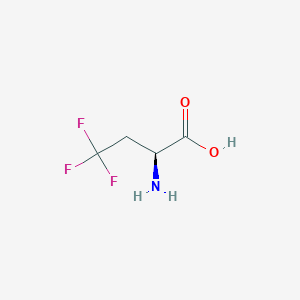
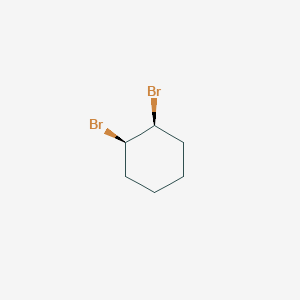

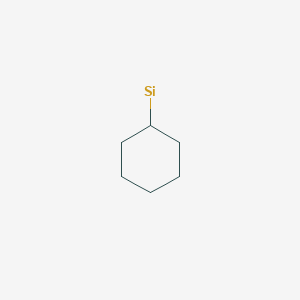
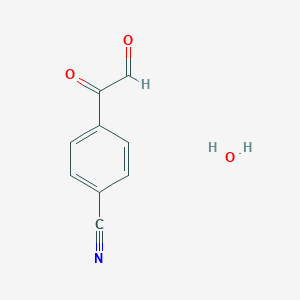
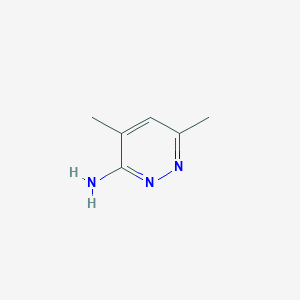
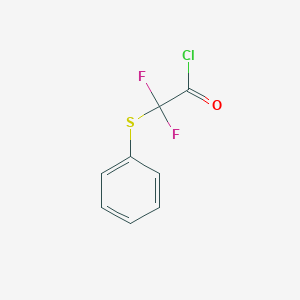
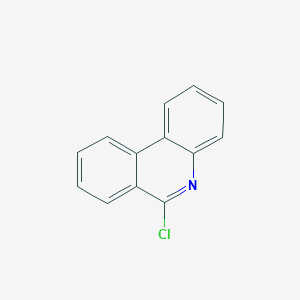
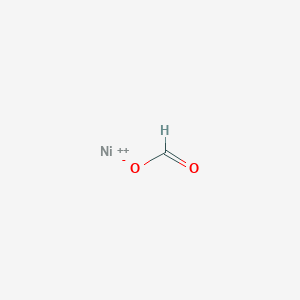

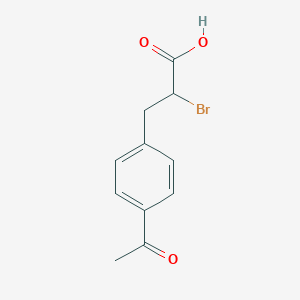
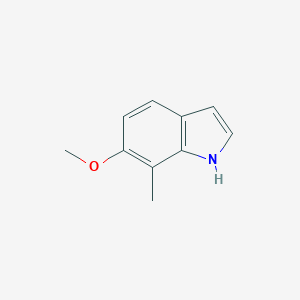
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
![(11S,12R,13R,15R)-6-Amino-13-(hydroxymethyl)-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol](/img/structure/B98461.png)